1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid
CAS No.: 786727-18-2
Cat. No.: VC19041429
Molecular Formula: C10H6ClIN2O2
Molecular Weight: 348.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 786727-18-2 |
|---|---|
| Molecular Formula | C10H6ClIN2O2 |
| Molecular Weight | 348.52 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-iodopyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClIN2O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16) |
| Standard InChI Key | ZCDGUBRILMNAQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)I)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Substituent Effects
The pyrazole ring consists of two adjacent nitrogen atoms, with the iodine substituent at position 5 enhancing electrophilic reactivity. The 4-chlorophenyl group introduces steric and electronic effects, modulating the compound’s solubility and interaction capabilities. The carboxylic acid group at position 4 contributes to hydrogen-bonding potential, influencing its pharmacokinetic properties.
Stability and Reactivity
The iodine substituent renders the compound susceptible to photodegradation, necessitating storage in amber vials under inert atmospheres. The carboxylic acid group enables participation in condensation reactions, while the pyrazole ring’s electron-deficient nature facilitates electrophilic substitution at position 5.
Synthesis Methods
Classical Synthesis Approaches
The synthesis typically involves two stages:
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Pyrazole Core Formation: Cyclization of 4-chlorophenylhydrazine with a β-keto ester (e.g., ethyl 4-iodo-3-oxobutanoate) under acidic conditions (e.g., acetic acid in ethanol).
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Functionalization: Hydrolysis of the ester intermediate to yield the carboxylic acid derivative using potassium hydroxide in aqueous media.
Stepwise Reaction Pathway
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Cyclization:
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Hydrolysis:
Industrial-Scale Optimization
Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) are employed to enhance yield and reduce environmental impact. Catalytic systems (e.g., Cu or Pd) may improve iodination selectivity, though steric hindrance from the 4-chlorophenyl group remains a challenge.
| Hazard | Precaution |
|---|---|
| Photolabile | Store in amber vials under N₂/Ar |
| Irritant | Wear PPE (gloves, goggles) |
| Aquatic Toxicity | Avoid environmental release |
Emergency Protocols
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